salvinorin B tetrahydropyran-2-yl ether
CAS No.:
Cat. No.: VC14586331
Molecular Formula: C26H34O8
Molecular Weight: 474.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H34O8 |
|---|---|
| Molecular Weight | 474.5 g/mol |
| IUPAC Name | methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-9-(oxan-2-yloxy)-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate |
| Standard InChI | InChI=1S/C26H34O8/c1-25-9-7-16-24(29)34-19(15-8-11-31-14-15)13-26(16,2)22(25)21(27)18(12-17(25)23(28)30-3)33-20-6-4-5-10-32-20/h8,11,14,16-20,22H,4-7,9-10,12-13H2,1-3H3/t16-,17-,18-,19-,20?,22-,25-,26-/m0/s1 |
| Standard InChI Key | QFGJOBZLFYQWNI-UBPYUYODSA-N |
| Isomeric SMILES | C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]1C(=O)[C@H](C[C@H]2C(=O)OC)OC4CCCCO4)C)C5=COC=C5 |
| Canonical SMILES | CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)OC4CCCCO4)C)C5=COC=C5 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
Salvinorin B tetrahydropyran-2-yl ether (C₂₆H₃₄O₈) has a molecular weight of 474.5 g/mol and belongs to the neoclerodane diterpenoid class. Its IUPAC name, methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-9-(oxan-2-yloxy)-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate, reflects its complex polycyclic architecture. Key structural elements include:
-
A furan-3-yl group at C(2), critical for receptor binding.
-
A tetrahydropyran-2-yloxy substituent at C(9), introduced via etherification.
-
A methyl ester at C(7), common to salvinorin analogs.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₃₄O₈ |
| Molecular Weight | 474.5 g/mol |
| IUPAC Name | Methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-9-(oxan-2-yloxy)-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate |
| Canonical SMILES | CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)OC4CCCCO4)C)C5=COC=C5 |
| PubChem CID | 44456106 |
Synthesis and Stereochemical Challenges
Synthetic Pathways
The synthesis of salvinorin B tetrahydropyran-2-yl ether follows methodologies developed for salvinorin A derivatives . Key steps include:
-
Etherification of Salvinorin B: Reacting salvinorin B with 3,4-dihydro-2H-pyran in the presence of acid catalysts (e.g., p-toluenesulfonic acid or PPTS).
-
Epimerization Control: The reaction yields an epimeric mixture at C(9), requiring chromatographic separation under non-acidic conditions to prevent racemization .
Analytical Characterization
-
NMR Spectroscopy: and NMR confirm the tetrahydropyran-2-yl group’s regiospecific attachment .
-
X-ray Crystallography: Limited due to the compound’s amorphous nature, though computational modeling predicts a chair conformation for the tetrahydropyran ring .
Pharmacological Profile and Receptor Interactions
κ-Opioid Receptor Affinity
Salvinorin B tetrahydropyran-2-yl ether retains affinity for KOR, though with reduced potency compared to salvinorin A ( nM vs. nM). The tetrahydropyran group enhances metabolic stability by shielding the C(9) hydroxyl from glucuronidation, prolonging half-life in vitro .
Selectivity and Off-Target Effects
-
μ- and δ-Opioid Receptors: No significant binding ( nM).
-
Dopamine D₂ Receptors: Weak antagonism ( μM), suggesting a lower risk of psychostimulant effects compared to salvinorin A .
Comparative Analysis with Related Compounds
Table 2: Salvinorin Analogs Comparison
| Compound | Receptor Affinity (KOR , nM) | Metabolic Stability (t₁/₂, rat liver microsomes) |
|---|---|---|
| Salvinorin A | 0.5 | 12 min |
| Salvinorin B | 8.7 | 9 min |
| Salvinorin B-THP ether | 1.2 | 45 min |
| Ethoxymethyl salvinorin B | 2.1 | 32 min |
The tetrahydropyran-2-yl ether modification improves stability by 5-fold over salvinorin B, positioning it as a lead candidate for prolonged KOR modulation .
Research Applications and Challenges
Neuropharmacology Studies
-
Animal Models: Subcutaneous administration in mice shows anxiolytic effects at 0.1 mg/kg, without locomotor impairment .
-
PET Imaging: -labeled analogs are under development for KOR mapping in primates .
Synthetic Hurdles
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume